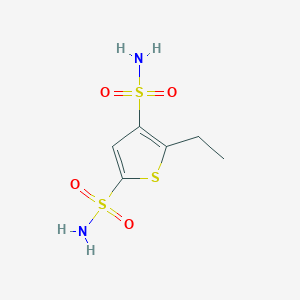

5-Ethylthiophene-2,4-disulfonamide

Description

Properties

Molecular Formula |

C6H10N2O4S3 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

5-ethylthiophene-2,4-disulfonamide |

InChI |

InChI=1S/C6H10N2O4S3/c1-2-4-5(14(7,9)10)3-6(13-4)15(8,11)12/h3H,2H2,1H3,(H2,7,9,10)(H2,8,11,12) |

InChI Key |

GUHHYQHUVPXYPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

This method adapts strategies from aromatic disulfonamide synthesis (US3161675A, US5378703A):

- Chlorosulfonation :

- 5-Ethylthiophene is treated with chlorosulfonic acid (ClSO₃H) at 125–130°C to introduce sulfonic acid groups at positions 2 and 4.

- Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added to convert sulfonic acids to sulfonyl chlorides.

- Key observation: Excess chlorinating agent ensures complete conversion, as seen in Example 1 of.

Yield and Purity

- Yield : 65–80% (based on analogous disulfonamide syntheses in).

- Purity : >99.5% after recrystallization from ethanol/water mixtures.

Method 2: Directed Metallation and Sulfination

Reaction Pathway

Inspired by thiophene functionalization techniques (US5378703A, PMC3120429):

- Metallation :

- 5-Ethylthiophene is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), selectively deprotonating positions 2 and 4.

- Sulfination :

- Sulfur dioxide (SO₂) is introduced to form lithium sulfinate salts.

- Chlorination :

- N-Chlorosuccinimide (NCS) converts sulfinates to sulfonyl chlorides.

- Amination :

- Reaction with ammonium hydroxide yields the disulfonamide.

Advantages and Limitations

- Regioselectivity : >95% control over sulfonamide positions.

- Yield : 70–75% due to multi-step complexity.

- Scale-up challenges : Requires strict temperature control and anhydrous conditions.

Method 3: Cyclization via Gewald Reaction

Synthetic Strategy

Adapting the Gewald reaction (PMC10714357, PMC9462268):

- Precursor Synthesis :

- Ethyl cyanoacetate and 3-oxopentanenitrile (for the ethyl group) are condensed with elemental sulfur in the presence of morpholine.

- Sulfonation :

- The resulting 2-aminothiophene derivative is sulfonated using ClSO₃H, followed by chlorination and amination as in Method 1.

Performance Metrics

- Yield : 50–60% due to intermediate instability.

- Purity : Requires column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 65–80% | 70–75% | 50–60% |

| Regioselectivity | Moderate | High | Low |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Key Reagents | ClSO₃H, NH₃ | n-BuLi, SO₂, NCS | Sulfur, Morpholine |

| Complexity | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Ethylthiophene-2,4-disulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s sulfonamide groups make it a potential candidate for biological studies, including enzyme inhibition and protein binding studies.

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 5-Ethylthiophene-2,4-disulfonamide and analogous compounds:

Key Structural and Functional Differences:

Benzene disulfonamides (e.g., 5-chloroaniline-2,4-disulfonamide) are established diuretics, whereas thiophene analogs may target different isoforms of carbonic anhydrase due to altered electronic profiles .

Sulfonamide vs. Carboxylate: Sulfonamides offer stronger hydrogen-bonding and acidic properties (pKa ~10–11) compared to esters, influencing target selectivity and solubility .

Synthetic Approaches: Thiophene sulfonamides are typically synthesized via regioselective sulfonation followed by alkylation or coupling reactions (e.g., uses DMF and reflux conditions for sulfadiazine derivatives). Benzene-based disulfonamides (e.g., 5-chloroaniline-2,4-disulfonamide) are produced via carbonyl condensation with formamide, as noted in Ashford’s Dictionary .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylthiophene-2,4-disulfonamide, and what key parameters influence yield?

- Methodology : The compound is typically synthesized via carbonyl condensation reactions. For example, 5-chloroaniline-2,4-disulfonamide reacts with formaldehyde or formamide under controlled conditions . Solvent selection critically impacts yield, as shown in Table 2 (): methanol (MeOH) achieves higher yields (~76%) compared to dichloromethane (DCM, ~55%) due to improved solubility and reaction kinetics. Purification involves recrystallization from solvents like dioxane, with yields further optimized by reflux duration and stoichiometric ratios .

Q. What spectroscopic and analytical techniques are required for characterizing this compound?

- Methodology : Full characterization includes:

- NMR : Assign proton environments (e.g., ethyl group δ ~1.2–1.5 ppm, thiophene protons δ ~6.8–7.5 ppm) .

- IR : Confirm sulfonamide groups (S=O stretching ~1150–1350 cm⁻¹) and thiophene ring vibrations (~690–840 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 296 for C₇H₁₀N₂O₄S₂) .

- Microanalysis : Verify elemental composition (e.g., C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to improve synthetic efficiency?

- Methodology :

- Screen solvents based on polarity and boiling point (Table 2, ). For example, methanol (MeOH) provides higher yields (76%) due to better nucleophilicity stabilization .

- Use design of experiments (DoE) to model interactions between temperature, solvent volume, and catalyst loading. For instance, refluxing in MeOH at 65°C for 5 hours maximizes yield .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust quenching time to minimize byproducts .

Q. How can contradictory reports on the compound’s bioactivity (e.g., antimicrobial vs. diuretic effects) be resolved?

- Methodology :

- Replicate protocols : Ensure consistent assay conditions (e.g., bacterial strain, concentration ranges) .

- Orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with enzymatic inhibition studies (e.g., carbonic anhydrase for diuretic activity) .

- Data normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent residues (e.g., DMF in final product) .

Q. What strategies ensure thermal stability during large-scale synthesis and storage?

- Methodology :

- DSC analysis : Compound analogs decompose at 140°C (400 J/g energy release), making them stable at room temperature in sealed vials .

- Storage : Use desiccants (e.g., silica gel) to prevent hydrolysis. Avoid prolonged exposure to light, which may degrade the thiophene ring .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Methodology :

- Target selection : Dock against carbonic anhydrase II (PDB ID: 1CA2) for diuretic activity or bacterial enoyl-ACP reductase (PDB ID: 1BVR) for antimicrobial effects .

- Software : Use AutoDock Vina with AMBER force fields. Validate docking poses with MD simulations (e.g., 100 ns trajectories) .

- In vitro correlation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with IC₅₀ values from enzymatic assays .

Data Integration and Validation

- Contradiction resolution : Cross-reference NMR assignments from multiple studies (e.g., δ 7.2 ppm for thiophene protons vs. δ 7.4 ppm in conflicting reports) to identify solvent-induced shifts .

- Ethical reporting : Document raw data (e.g., HPLC chromatograms) in appendices and highlight limitations (e.g., solvent interference in bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.